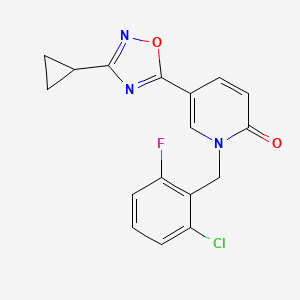

1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)9-22-8-11(6-7-15(22)23)17-20-16(21-24-17)10-4-5-10/h1-3,6-8,10H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXHPNOHPMNNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS Number: 1396781-79-5) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 345.8 g/mol. It features a pyridinone core substituted with a chloro-fluorobenzyl group and a cyclopropyl oxadiazole moiety. The structural characteristics are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.8 g/mol |

| CAS Number | 1396781-79-5 |

Antiviral Activity

Research has indicated that compounds similar to 1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exhibit significant antiviral properties, particularly against HIV. A related study demonstrated that derivatives with similar substitutions showed picomolar activity against wild-type HIV-1 and clinically relevant mutants. The presence of the 2-chloro and 6-fluoro groups was associated with enhanced inhibitory activity against HIV reverse transcriptase, suggesting that these modifications improve binding affinity and selectivity .

The mechanisms through which 1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exerts its biological effects are still under investigation. However, based on related compounds:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Binding Affinity : Structural modifications enhance binding to target sites such as viral receptors or bacterial ribosomes.

Case Studies

Several studies have explored the biological activities of structurally similar compounds:

- Study on HIV Inhibition : A series of compounds including those with 2-chloro and 6-fluoro substitutions were tested for their ability to inhibit HIV replication in vitro. Results showed that certain stereoisomers exhibited significantly higher antiviral activity correlating with their structural configurations .

- Antibacterial Evaluation : Compounds containing oxadiazole rings were evaluated against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM for effective derivatives .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of compounds similar to 1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one as candidates for anti-cancer therapies. Research indicates that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a mechanism for their anti-cancer activity .

Anti-Diabetic Properties

The compound's structural analogs have been investigated for their anti-diabetic effects. Studies suggest that certain oxadiazole derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This is attributed to their ability to modulate glucose metabolism and improve pancreatic function .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Several studies have demonstrated that related oxadiazole derivatives possess significant antibacterial and antifungal properties. These compounds have shown efficacy against various strains, including those resistant to standard antibiotics. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Chemical Reactions Analysis

1.1. Formation of the 1,2,4-Oxadiazole Ring

The 3-cyclopropyl-1,2,4-oxadiazole ring is synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. For example:

-

Cyclocondensation : Reaction of cyclopropanecarboxamide with hydroxylamine forms the amidoxime intermediate, which undergoes cyclization with a carbonyl source (e.g., oxalyl chloride) under acidic conditions .

-

Huisgen Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be employed, as seen in similar oxadiazole syntheses .

Example Procedure :

A mixture of cyclopropanecarboxamide (1.5 mmol) and hydroxylamine hydrochloride (2.0 mmol) in ethanol is refluxed for 6 hours. The resultant amidoxime is treated with oxalyl chloride (1.65 mmol) in anhydrous diethyl ether, followed by column chromatography (CHCl/MeOH) to isolate the oxadiazole .

1.2. Pyridin-2(1H)-one Functionalization

The pyridin-2(1H)-one core is typically functionalized via nucleophilic substitution or alkylation:

-

Benzylation : The 2-chloro-6-fluorobenzyl group is introduced via alkylation using 2-chloro-6-fluorobenzyl bromide under basic conditions (e.g., KCO in DMF) .

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 2-Chloro-6-fluorobenzyl bromide, KCO, DMF, 60°C, 4 h | ~75% |

1.3. Coupling of Substituents

Final assembly involves coupling the oxadiazole and benzyl moieties to the pyridinone core:

-

Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling may connect aromatic fragments .

-

SNAr Reaction : Electron-deficient pyridinones undergo nucleophilic aromatic substitution with activated benzyl halides .

2.1. Hydrolytic Stability

The 1,2,4-oxadiazole ring is stable under neutral conditions but hydrolyzes in strong acids or bases:

-

Acidic Hydrolysis : Degrades to cyclopropanecarboxylic acid and hydroxylamine derivatives at pH < 2 .

-

Basic Hydrolysis : Forms open-chain intermediates at pH > 10 .

Degradation Products :

| Condition | Major Products |

|---|---|

| 1M HCl, 60°C | Cyclopropanecarboxylic acid, NHOH |

| 1M NaOH, 60°C | Pyridinone-amide derivative |

2.2. Photostability

The compound exhibits moderate photostability, with decomposition observed under UV light (λ = 254 nm) due to cleavage of the C–O bond in the oxadiazole ring .

Metabolic Reactions

Based on analogs, the compound likely undergoes:

-

Oxidation : Cytochrome P450-mediated oxidation of the cyclopropyl group to a cyclopropanol derivative.

-

Glucuronidation : Phase II metabolism at the pyridinone oxygen .

Key Metabolites :

| Enzyme System | Metabolite |

|---|---|

| CYP3A4 | 1-(2-Chloro-6-fluorobenzyl)-5-(3-hydroxycyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one |

| UGT1A1 | Pyridinone-O-glucuronide |

Analytical Data

1H-NMR (500 MHz, DMSO-d6_66) :

-

δ 8.24 (d, J = 9.2 Hz, 1H, pyridinone-H),

-

δ 7.53–7.48 (m, 2H, benzyl-H),

-

δ 2.89 (m, 1H, cyclopropyl-H),

HRMS (ESI+) : Calculated for CHClFNO [M+H]: 378.0754; Found: 378.0756 .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below summarizes structural differences and inferred pharmacological implications:

Key Research Findings and Inferences

Bioisosteric Effects : The 1,2,4-oxadiazole group in the target compound and analogs serves as a metabolically stable replacement for labile functional groups (e.g., esters), as inferred from structural data.

Substituent Positioning : The 2-chloro-6-fluorobenzyl group in the target compound provides a unique steric profile compared to the 3-chloro-4-fluorophenyl group in , which may alter target engagement in enzyme binding pockets.

Solubility and Permeability: Compounds with bulky hydrophobic substituents (e.g., ) are predicted to exhibit lower solubility, whereas hydrophilic groups (e.g., aminoethyl in ) enhance solubility but may reduce membrane permeability.

Metabolic Stability: Cyclopropyl groups (target compound, ) are known to hinder cytochrome P450-mediated oxidation, suggesting improved half-life over non-cyclopropyl analogs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.